molecular formula C8H6O4 B14347750 Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate CAS No. 93127-02-7

Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate

Cat. No.: B14347750
CAS No.: 93127-02-7
M. Wt: 166.13 g/mol
InChI Key: QXPVPJZBCOUABK-UHFFFAOYSA-N
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Description

Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate is an organic compound with the molecular formula C8H6O4 It is characterized by a six-membered ring with two ketone groups and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate can be synthesized through several methods. One common approach involves the oxidation of methyl cyclohexa-2,5-diene-1-carboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its quinone moiety can undergo redox reactions, impacting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    Methyl 3,6-dioxocyclohexa-1,4-diene-1-carboxylate: Differing in the position of the ketone groups on the ring.

    3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: Contains additional carboxyl groups and forms a dianhydride structure .

Uniqueness

Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

93127-02-7

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate

InChI

InChI=1S/C8H6O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3

InChI Key

QXPVPJZBCOUABK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C(=O)C=C1

Origin of Product

United States

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